![molecular formula C15H15N3O3S B2739768 5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1786222-70-5](/img/structure/B2739768.png)
5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
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Overview
Description
5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Novel Derivatives
A novel synthesis of derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst has been developed . This protocol has several advantages including operational simplicity, short reaction time, mild reaction condition, efficient utilization of all the reactants, wide functional group tolerance, using water as an environmentally friendly solvent and non-chromatographic purification procedure .
Potential Anticancer and Antiinflammatory Agents
Benzothiazole derivatives have shown promise as potential anticancer and antiinflammatory agents . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .
Non-sedative Anxiolytic
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as a potent non-sedative anxiolytic .
Powerful Anticancer Agent
Benzo[d]imidazo[2,1-b]thiazoles have also been reported as powerful anticancer agents .
PET Imaging Probe
Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .
Kinase Inhibitor
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as kinase inhibitors .
Antimicrobially Active Molecule
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as antimicrobially active molecules .
Treatment for Interval Loss of Nerve Function
Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function .
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have shown potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby inhibiting the growth of mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria.
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacteria .
properties
IUPAC Name |
5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-6-5-11(16-13)14(20)18-7-9(8-18)21-15-17-10-3-1-2-4-12(10)22-15/h1-4,9,11H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVYQCXWXHBFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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